![molecular formula C20H20ClF3N4O2 B2444825 [3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-oxopropylidene](methyl)ammoniumolate CAS No. 303151-65-7](/img/structure/B2444825.png)

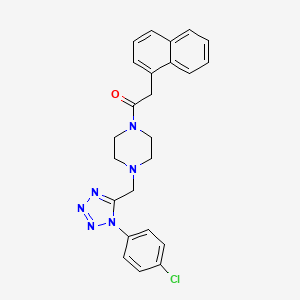

[3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-oxopropylidene](methyl)ammoniumolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

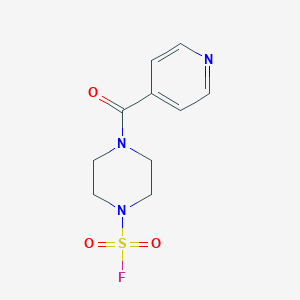

“3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-oxopropylideneammoniumolate” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of TFMP derivatives has been widely used in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group attached to a pyridinyl ring, which is further connected to a piperazino ring and a phenyl ring .Scientific Research Applications

Picogram Determination in Human Plasma and Urine

Chavez-Eng, Constanzer, and Matuszewski (1997) developed a sensitive and specific assay for the determination of a similar compound, identified as a potential antipsychotic agent, in human plasma and urine. This study utilized high-performance liquid chromatography with tandem mass spectrometric detection, emphasizing the precision, accuracy, sensitivity, and specificity of the assay for pharmacokinetics in human subjects (Chavez-Eng, Constanzer, & Matuszewski, 1997).

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) identified a compound structurally similar to the one as a potent and orally available glycine transporter 1 inhibitor. This study employed a central nervous system multiparameter optimization approach for drug-likeness guideline, focusing on the compound's inhibitory activity, pharmacokinetics profile, and its effect on cerebrospinal fluid glycine concentration in rats (Yamamoto et al., 2016).

Antineoplastic Properties

Gong, Chen, Deng, and Zhong (2010) explored the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor with structural similarities to the compound , in chronic myelogenous leukemia patients. The study aimed to identify the main metabolic pathways of Flumatinib in humans, revealing several phase I and II metabolites and emphasizing the drug's predominant metabolism through amide bond cleavage (Gong, Chen, Deng, & Zhong, 2010).

Anticonvulsant and Antimicrobial Activities

Aytemir, Çalış, and Özalp (2004) synthesized derivatives of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one for evaluating their potential anticonvulsant activity. The study focused on the anticonvulsant and antimicrobial activities of these compounds, highlighting one derivative in particular for its effectiveness in specific tests (Aytemir, Çalış, & Özalp, 2004).

Insecticide Development

Cai et al. (2010) explored the use of a structurally similar compound as a lead for new insecticides. The study involved designing and synthesizing derivatives for evaluation against the armyworm, showcasing the potential for novel insecticides based on this compound (Cai, Li, Fan, Huang, Shao, & Song, 2010).

These studies illustrate diverse applications of compounds structurally related to "3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-oxopropylideneammoniumolate" in scientific research, ranging from pharmacokinetics and drug metabolism to anticonvulsant, antimicrobial, and insecticidal properties.

Future Directions

Properties

IUPAC Name |

3-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-N-methyl-3-oxopropan-1-imine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClF3N4O2/c1-26(30)7-6-18(29)14-2-4-16(5-3-14)27-8-10-28(11-9-27)19-17(21)12-15(13-25-19)20(22,23)24/h2-5,7,12-13H,6,8-11H2,1H3/b26-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURBSSQYJBKQCE-IOXBOXJCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=CCC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/[N+](=C\CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)/[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2444748.png)

![5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2444751.png)

![N-(3,4-dimethoxyphenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2444754.png)

![2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2444756.png)

![3-[[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2444758.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2444760.png)